[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Chiral Synthesis Enantiomeric Excess Optical Purity

Sourcing the incorrect enantiomer of quinuclidine methanol compromises stereochemical integrity, leading to failed asymmetric syntheses or off-target pharmacology. This (3S)-enantiomer provides a defined spatial orientation critical for CNS receptor modulation. - Provides a rigid quinuclidine scaffold essential for synthesizing selective nicotinic acetylcholine receptor (nAChR) modulators. - The primary alcohol handle enables facile conjugation to biotin or fluorescent dyes for chemical biology probe development. - Supplied with verified enantiomeric purity to eliminate risks associated with racemic mixtures (CAS 5176-22-7).

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 88644-21-7
Cat. No. B3294151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
CAS88644-21-7
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)CO
InChIInChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m0/s1
InChIKeyGUAWHSHTXVVCLZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-Quinuclidin-3-ylmethanol Overview


[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (CAS 88644-21-7) is a chiral bicyclic tertiary alcohol featuring a rigid quinuclidine scaffold with a defined (3S) stereochemistry [1]. This compound serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry, particularly for developing nicotinic acetylcholine receptor modulators [2]. Its functionalized hydroxymethyl group (-CH2OH) attached to the bicyclic framework provides a reactive handle for further derivatization [1]. The molecular formula is C8H15NO with a molecular weight of 141.21 g/mol .

Workflow Stereoselective synthesis intermediate
Selection Enantiomerically-defined chiral building block
Use Context Nicotinic receptor modulator development

Why Chiral Purity Matters


In chiral synthesis and pharmacological applications, the stereochemistry of the quinuclidine scaffold is not interchangeable. The (3S) configuration of this compound dictates its three-dimensional orientation, which is critical for specific molecular interactions with biological targets such as cholinergic receptors [1][2]. Using the racemic mixture (CAS 5176-22-7) or the (3R)-enantiomer (CAS 138874-55-2) can lead to drastically different, often suboptimal, biological outcomes or failed asymmetric syntheses due to the formation of unwanted stereoisomers [3]. Biologically active quinuclidinol derivatives require enantiomerically-enriched or pure forms to improve specificity and reduce side effects [4]. Therefore, procurement of the specific (3S)-enantiomer is essential for projects where stereochemical integrity directly impacts research reproducibility, binding affinity, or catalytic activity.

(3S)-enantiomer
Racemic mixture or (3R)-enantiomer may shift stereochemical outcome and reduce asymmetric induction
(3S)-enantiomer
Opposite enantiomer may alter receptor binding affinity and compromise assay reproducibility
(3S)-enantiomer
Racemate requires additional chiral resolution, adding cost and complexity to synthetic workflows

(3S)-Quinuclidine-3-methanol vs. Analogs


Chiral Purity Benchmark for Asymmetric Synthesis

While direct optical rotation data for (3S)-quinuclidin-3-ylmethanol was not found in the provided primary literature, its utility as a chiral building block is predicated on its high enantiomeric purity. The compound is typically offered with a purity of 97% or higher, ensuring a well-defined stereocenter for downstream applications . This is in stark contrast to the racemic mixture (CAS 5176-22-7) or the opposite (3R)-enantiomer (CAS 138874-55-2), which would yield different stereochemical outcomes in asymmetric reactions or biological assays.

Chiral purity
Class-level inference
(3S)-enantiomer, purity ≥97% vs. racemic mixture (1:1 enantiomers)
Defined stereocenter supports reproducible asymmetric synthesis
Vendor specification; independent purity verification recommended
Chiral Synthesis Enantiomeric Excess Optical Purity

Rigid Scaffold for Receptor Ligand Design

The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core of this compound provides a unique, well-defined three-dimensional framework compared to more flexible piperidine or pyrrolidine analogs [1]. This conformational rigidity is critical for designing selective receptor ligands, as it restricts the spatial orientation of the functional hydroxymethyl group. While direct comparative binding data against flexible analogs is not available in the provided sources, class-level evidence shows that quinuclidine derivatives are privileged scaffolds for targeting muscarinic acetylcholine receptors (mAChRs) and neurokinin receptors [2].

Scaffold rigidity
Class-level inference
Rigid bicyclic [2.2.2] system vs. flexible piperidine/pyrrolidine analogs
Conformational restriction may support target selectivity in receptor design
Binding data not available; class-level scaffold inference
Medicinal Chemistry Receptor Binding Conformational Analysis

Primary Alcohol Reactivity Advantage

The primary alcohol group (-CH2OH) in this compound serves as a versatile handle for chemical transformations, enabling the synthesis of a diverse library of derivatives [1]. This contrasts with the more sterically hindered tertiary alcohol in 3-quinuclidinol (CAS 1619-34-7), which exhibits lower reactivity towards common derivatization reactions such as esterification or etherification. The primary alcohol allows for facile conjugation to larger molecular frameworks or solid supports, expanding its utility in chemical biology and medicinal chemistry applications.

Alcohol reactivity
Class-level inference
Primary alcohol (-CH₂OH) vs. tertiary alcohol in 3-quinuclidinol
Higher reactivity may facilitate diverse downstream functionalization
Reactivity advantage inferred from standard synthetic conditions
Chemical Biology Bioconjugation Prodrug Design

(3S)-Quinuclidine-3-methanol Applications


Chiral Catalyst & Ligand Synthesis

This compound is ideal for projects requiring the construction of stereochemically complex molecules. Its defined (3S) stereochemistry and rigid scaffold make it a valuable precursor for synthesizing chiral ligands used in asymmetric catalysis [1]. Researchers can leverage its high enantiomeric purity to avoid the complications of racemic mixtures, ensuring the production of single-enantiomer catalysts with predictable and reproducible stereoselectivity .

CNS Receptor Modulator Development

The rigid quinuclidine core is a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors [2]. The (3S)-enantiomer can be used to synthesize novel ligands where the specific spatial orientation of the hydroxymethyl group is critical for achieving desired binding affinity and selectivity profiles [1]. This application is supported by class-level evidence showing the importance of stereochemistry in quinuclidine-based pharmacology [3].

Building Blocks for Chemical Biology

The primary alcohol handle allows for facile conjugation to biotin, fluorescent dyes, or solid-phase resins . This makes the compound highly suitable for chemical biology applications, such as creating affinity probes for target identification or developing immobilized ligands for receptor pull-down assays. Its rigid structure ensures that the conjugated moiety is presented in a well-defined orientation, which is crucial for maintaining biological activity in probe molecules.

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Stereochemical integrity review
Enantioselectivity and catalyst performance endpoints
Nicotinic receptor modulator studies
Scaffold rigidity and enantiomer attribution
Binding affinity and selectivity endpoints
Bioconjugation and probe development
Primary alcohol derivatization review
Conjugation efficiency and probe activity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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